Diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure of “Diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride” is not available in the current literature.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented . More research is needed to fully understand the chemical reactions associated with this compound.
Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, refractive index, and solubility are essential for understanding the behavior of a compound . Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current literature.
Scientific Research Applications
Fluoroalkyl Amino Reagents in Organic Synthesis
Fluoroalkyl amino reagents derived from diethylamine, including diethyl 2-(aminomethyl)-2-fluoropropanedioate hydrochloride, serve as valuable tools in organic synthesis. Their activation by Lewis acids enables their use as mono- or dielectrophiles for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This functionality is instrumental in the synthesis of aromatic compounds, fluorinated pyrazoles, and bis-fluorinated pyrazoles, which are crucial building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).
Fluorination of Hydroxy Compounds
The compound has been explored as a fluorinating agent, notably in the transformation of hydroxy compounds carrying various functional groups such as carbonyl, ester, and amino groups. This research highlights its utility in the selective replacement of hydroxyl groups by fluorine atoms, a critical step in synthesizing complex organic molecules with potential applications in drug development and material science (Bergmann & Cohen, 1970).
Corrosion Inhibition Studies
In the field of materials science, derivatives of diethyl 2-(aminomethyl)-2-fluoropropanedioate hydrochloride have been examined as corrosion inhibitors for mild steel in hydrochloric acid, a context relevant for industrial pickling processes. These studies reveal that such compounds act as mixed-type inhibitors, offering insights into their adsorption mechanisms and providing a foundation for developing more efficient corrosion prevention strategies (Gupta et al., 2017).
Role in Alzheimer’s Disease Research
The compound's derivatives have been used in Alzheimer’s disease research, specifically in the development of imaging agents for detecting neurofibrillary tangles and beta-amyloid plaques in living patients. This application demonstrates the compound’s potential in contributing to non-invasive diagnostic techniques, facilitating the early detection and monitoring of Alzheimer’s disease progression (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4.ClH/c1-3-13-6(11)8(9,5-10)7(12)14-4-2;/h3-5,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSALJAYYYJSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C(=O)OCC)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.